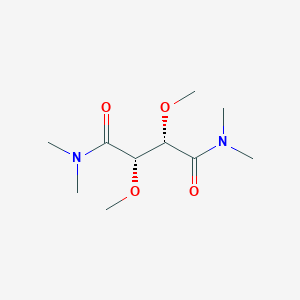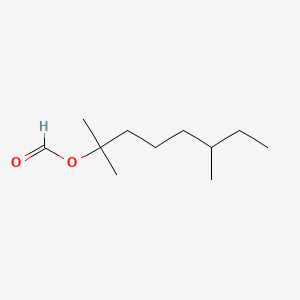
Tris(tridecyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(tridecyl)amine, also known as N,N-ditridecyltridecan-1-amine, is an organic compound with the molecular formula C39H81N. It is a tertiary amine characterized by three tridecyl groups attached to a central nitrogen atom. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(tridecyl)amine can be synthesized through the alkylation of ammonia or primary amines with tridecyl halides. The reaction typically involves the use of a strong base, such as sodium or potassium hydroxide, to deprotonate the amine, followed by the addition of tridecyl halide. The reaction is carried out under reflux conditions to ensure complete alkylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can enhance the efficiency of the alkylation process .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(tridecyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to primary or secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tridecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and strong bases are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields amine oxides, while substitution reactions can produce a variety of alkylated amines .
Wissenschaftliche Forschungsanwendungen
Tris(tridecyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a surfactant in emulsion polymerization.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid interactions.
Industry: It is employed in the production of lubricants, anti-static agents, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which tris(tridecyl)amine exerts its effects is largely dependent on its chemical structure. As a tertiary amine, it can act as a nucleophile in various chemical reactions. Its hydrophobic tridecyl groups allow it to interact with lipid membranes, making it useful in applications involving lipid bilayers and micelles . The molecular targets and pathways involved include interactions with lipid molecules and proteins embedded in lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Tris(2-aminoethyl)amine: Known for its use in coordination chemistry and as a ligand for metal complexes.
Tris(2-pyridylmethyl)amine: Used in the synthesis of multimetallic complexes and chiral analysis.
Tris(3-aminopropyl)amine: Employed in the study of anion recognition and as a tripodal receptor.
Uniqueness: Tris(tridecyl)amine is unique due to its long hydrophobic alkyl chains, which impart distinct properties compared to other tris-amines. Its ability to interact with lipid membranes and form micelles makes it particularly valuable in applications related to lipid interactions and surfactant chemistry .
Eigenschaften
CAS-Nummer |
5910-77-0 |
|---|---|
Molekularformel |
C39H81N |
Molekulargewicht |
564.1 g/mol |
IUPAC-Name |
N,N-di(tridecyl)tridecan-1-amine |
InChI |
InChI=1S/C39H81N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40(38-35-32-29-26-23-20-17-14-11-8-5-2)39-36-33-30-27-24-21-18-15-12-9-6-3/h4-39H2,1-3H3 |
InChI-Schlüssel |
GDSGXRQXKTWBOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCN(CCCCCCCCCCCCC)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,2-Dioxaphosphorinane, 2,2'-[1,4-phenylenebis(methylene)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13764189.png)
![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)


![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
![Diethyl acetamido[(2-bromo-3,4-dimethoxyphenyl)methyl]propanedioate](/img/structure/B13764204.png)
![2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride](/img/structure/B13764210.png)






![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
